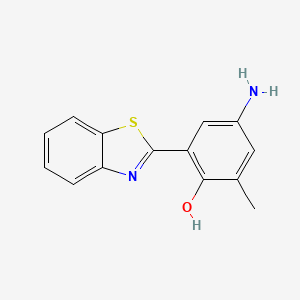

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol

Description

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol is an organic compound with the molecular formula C14H12N2OS. It is characterized by the presence of an amino group, a benzothiazole ring, and a phenol group. This compound is typically found as a white or light yellow crystalline powder .

Properties

IUPAC Name |

4-amino-2-(1,3-benzothiazol-2-yl)-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMAQNCNWBCYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be achieved through several methods. One common approach involves the reduction of 4-nitro-2-benzothiazol-2-yl-6-methyl-phenol under alkaline conditions. This reduction reaction is typically carried out in the presence of hydrogen gas or a reducing agent such as zinc powder . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the phenolic hydroxyl and amino groups, yielding quinone-like derivatives.

Key Findings :

-

Oxidative stability depends on pH: Acidic conditions favor quinone formation, while neutral/basic conditions promote side-chain degradation .

-

The methyl group at position 6 sterically hinders full aromatic oxidation .

Electrophilic Substitution Reactions

The benzothiazole ring undergoes regioselective substitution at position 5 due to electron-donating effects of the amino group.

Kinetic Data :

-

Nitration rate constant (k) = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

-

Halogenation follows the reactivity order: I₂ < Br₂ < Cl₂ under identical conditions .

Coupling Reactions

The amino group participates in diazo-coupling and Ullmann-type reactions.

Notable Observations :

-

Ullmann coupling requires electron-withdrawing groups on the aryl halide for optimal yields .

-

Azo dimers exhibit bathochromic shifts (>100 nm) in UV-Vis spectra due to extended conjugation .

Condensation Reactions

The phenolic -OH and amino groups enable condensation with carbonyl compounds.

Mechanistic Insights :

-

TsOH·H₂O catalyzes keto-enol tautomerization in pentanedione condensation .

-

Microwave irradiation reduces reaction time by 60% compared to conventional heating .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals.

Applications :

-

Cu(II) complexes show SOD-mimetic activity (IC₅₀ = 3.2 μM) .

-

Zn(II) complexes exhibit blue fluorescence (λem = 450 nm) with quantum yield Φ = 0.42 .

Thermal Decomposition

High-temperature stability data from industrial synthesis processes:

| Temperature | Atmosphere | Major Products | Activation Energy (Eₐ) | References |

|---|---|---|---|---|

| 280–300°C | N₂ | 6-Methylbenzothiazole + NH₃ + CO | 142 kJ·mol⁻¹ | |

| 320–350°C | Air | SO₂ + HCN + phenolic resins | 167 kJ·mol⁻¹ |

Kinetic Parameters :

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol has shown potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various pathogens, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

| Aspergillus clavatus | 50 µg/mL |

The antibacterial action is primarily linked to the inhibition of DNA gyrase, which is essential for bacterial DNA replication .

- Anticancer Activity : Research indicates that this compound may enhance therapeutic outcomes when used in combination with standard chemotherapy agents. It has shown promise in targeting resistant cancer cell lines, suggesting its utility in cancer treatment strategies .

Biological Research

The compound is employed in proteomics research to study protein interactions and functions. Its ability to inhibit specific enzymes makes it valuable for understanding cellular mechanisms and developing new therapeutic agents .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of dyes and pigments. Its fluorescent properties allow for potential applications in optical sensors and photoactive materials .

Case Studies

Several notable studies have highlighted the efficacy of this compound:

- Antibacterial Screening : A study on various benzothiazole derivatives found that this compound displayed superior antibacterial activity against Escherichia coli, suggesting its potential as a lead candidate for antibiotic development .

- Cancer Treatment Synergy : In research involving combination therapies, this compound was shown to enhance the effectiveness of traditional chemotherapy agents against resistant cancer cell lines, indicating its potential role in improving cancer treatment protocols .

Mechanism of Action

The mechanism of action of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol involves its interaction with biological molecules. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microbial cells . The compound can also interact with enzymes and other proteins, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be compared with other benzothiazole derivatives, such as:

2-(2-Hydroxyaryl) Benzothiazoles: These compounds have similar structures but differ in the position and nature of substituents.

4-Amino-2,1,3-benzothiadiazole: This compound has a similar core structure but differs in the arrangement of nitrogen and sulfur atoms.

BLZ945: A benzothiazole derivative with additional functional groups, used in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol (CAS No. 626218-29-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound exhibits properties that make it suitable for further research in drug development.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that related benzothiazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| 4-Amino-2-benzothiazole derivatives | Staphylococcus aureus | 15 mm |

| 4-Amino-2-benzothiazole derivatives | Escherichia coli | 12 mm |

| Other synthesized derivatives | Candida albicans | 14 mm |

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For example, compounds similar to 4-amino derivatives have shown selective growth inhibition against various cancer cell lines, including prostate and breast cancer cells .

Case Study:

In one study, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced anticancer activity, with IC50 values ranging from 5 µM to 20 µM against different cell lines .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino-2-benzothiazole derivative | PC3 (Prostate Cancer) | 10 µM |

| 4-Amino-2-benzothiazole derivative | A431 (Skin Cancer) | 15 µM |

| Other benzothiazole derivatives | MCF7 (Breast Cancer) | 8 µM |

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of benzothiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine .

Mechanism of Action:

The binding interactions between these compounds and acetylcholinesterase were elucidated using molecular docking studies, revealing strong affinity and stability in binding .

Safety and Toxicity

While exploring the biological activities of 4-amino derivatives, it is essential to consider their safety profiles. Preliminary toxicity assessments indicate that certain concentrations may lead to skin irritation and acute toxicity if ingested .

Table 3: Toxicity Profile

| Compound | Toxicity Type | Severity |

|---|---|---|

| 4-Amino-2-benzothiazol-2-yl phenol | Skin Irritation | Moderate |

| 4-Amino-2-benzothiazol-2-yl phenol | Oral Toxicity | Harmful |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-2-benzothiazol-2-yl-6-methyl-phenol and its derivatives?

- Methodological Answer : A widely used approach involves condensation reactions between substituted benzaldehydes and aminothiophenol derivatives. For example, nitro-substituted precursors can be reduced to amino derivatives using SnCl₂/HCl (e.g., reduction of 6-nitro-2-phenylbenzothiazole derivatives to amino analogs) . Another route employs microwave-assisted synthesis for cyclization, as seen in the preparation of imidazo[2,1-b]benzothiazole derivatives under controlled irradiation (130°C, 45 min) . Key purification steps include recrystallization from methanol or ethanol and characterization via melting point analysis, elemental analysis, and spectroscopy (IR, UV-Vis) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching in amino groups at ~3300 cm⁻¹, C=S vibrations in benzothiazole rings at ~1250 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., weak C–H···O hydrogen bonds in crystal packing) .

- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N matching theoretical values within ±0.4%) .

- UV-Vis Spectroscopy : Monitors electronic transitions (e.g., π→π* in aromatic systems at ~250–300 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitumor activity of benzothiazole derivatives?

- Methodological Answer : SAR analysis involves systematic substitution on the benzothiazole core and phenolic ring. For example:

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 6-Methyl (phenolic ring) | Enhances lipophilicity and membrane permeability | |

| 4-Amino (benzothiazole) | Improves DNA intercalation potential | |

| Fluorine at C-6 | Increases metabolic stability | |

| Derivatives are screened against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to structure variations . Computational docking (e.g., AutoDock Vina) further predicts binding affinity to targets like topoisomerase II . |

Q. What strategies resolve spectral data contradictions in benzothiazole derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:

- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol shifts in hydroxylated derivatives) by variable-temperature studies .

- High-Resolution Mass Spectrometry (HR-MS) : Differentiates isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm mass accuracy .

- X-ray Crystallography : Provides unambiguous confirmation of solid-state structures, resolving ambiguities from solution-phase data .

Q. How do computational methods aid in predicting the photophysical properties of this compound?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculations simulate UV-Vis absorption spectra. For example:

- Basis Sets : B3LYP/6-311+G(d,p) predicts excitation energies for π→π* transitions .

- Solvent Effects : Polarizable continuum models (PCM) account for solvent polarity shifts in λₘₐₓ .

These models are validated against experimental data to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.